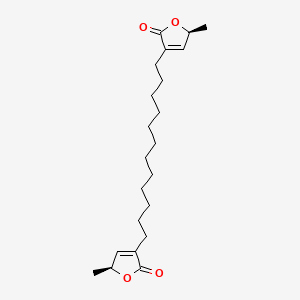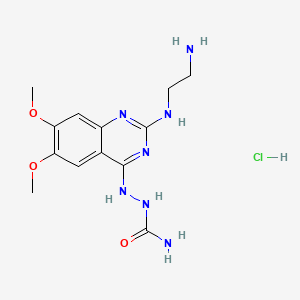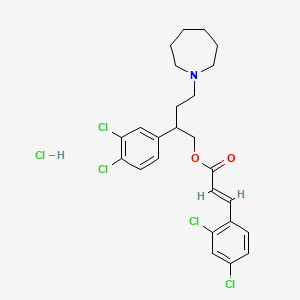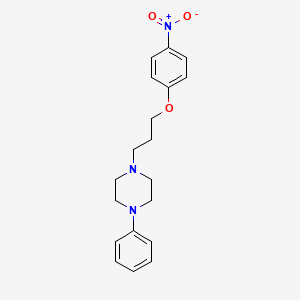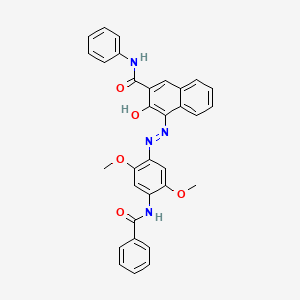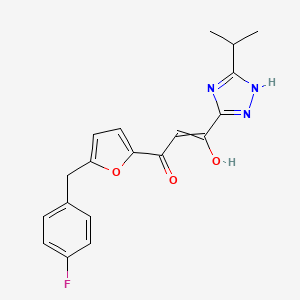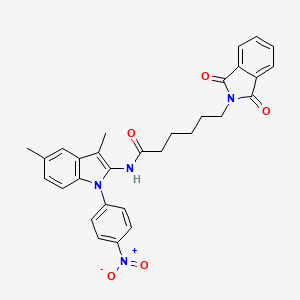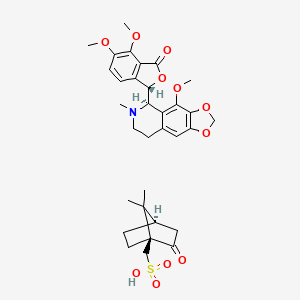
Noscapine camphorsulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Noscapine camphorsulfonate is a derivative of noscapine, a naturally occurring benzylisoquinoline alkaloid found in the opium poppy (Papaver somniferum). Noscapine is known for its antitussive (cough suppressant) properties and has been used for decades in various medicinal formulations. This compound is synthesized to enhance the solubility and bioavailability of noscapine, making it more effective for therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of noscapine camphorsulfonate typically involves the reaction of noscapine with camphorsulfonic acid. The process begins with the extraction of noscapine from the opium poppy, followed by its purification. The purified noscapine is then reacted with camphorsulfonic acid under controlled conditions to form this compound. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale extraction and purification of noscapine, followed by its reaction with camphorsulfonic acid in large reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process is monitored using various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to ensure the quality of the product.
Chemical Reactions Analysis
Types of Reactions
Noscapine camphorsulfonate undergoes various chemical reactions, including:
Oxidation: Noscapine can be oxidized to form cotarnine, a tetrahydroisoquinoline derivative.
Reduction: Reduction of noscapine can lead to the formation of dihydronoscapine.
Substitution: Noscapine can undergo substitution reactions to form various derivatives, such as amino acid conjugates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and ferrous sulfate are commonly used for the oxidation of noscapine.
Reduction: Sodium borohydride is often used for the reduction of noscapine.
Substitution: Amino acids and other nucleophiles can be used for substitution reactions under mild conditions.
Major Products Formed
Oxidation: Cotarnine
Reduction: Dihydronoscapine
Substitution: Various amino acid conjugates of noscapine
Scientific Research Applications
Noscapine camphorsulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various derivatives with potential therapeutic applications.
Biology: Studied for its effects on microtubule dynamics and its potential as an anticancer agent.
Medicine: Investigated for its antitussive, anti-inflammatory, and anticancer properties. It has shown promise in the treatment of non-small cell lung cancer and other malignancies.
Industry: Used in the formulation of pharmaceutical products to enhance the solubility and bioavailability of noscapine.
Mechanism of Action
Noscapine camphorsulfonate exerts its effects primarily through its interaction with microtubules. It binds to tubulin, the protein subunit of microtubules, and alters its dynamics, leading to the inhibition of cell division. This mechanism is particularly relevant in its anticancer activity, where it disrupts the mitotic spindle formation, leading to apoptosis (programmed cell death) of cancer cells. Additionally, noscapine’s antitussive effects are mediated by its sigma receptor agonist activity, which reduces the activity of the cough center in the brain.
Comparison with Similar Compounds
Noscapine camphorsulfonate can be compared with other similar compounds such as:
Colchicine: Another microtubule-targeting agent used in the treatment of gout and certain cancers. Unlike noscapine, colchicine is highly toxic and has a narrow therapeutic window.
Paclitaxel: A well-known anticancer drug that stabilizes microtubules and prevents their disassembly. Paclitaxel is more potent but also more toxic compared to noscapine.
Podophyllotoxin: A natural product that inhibits microtubule assembly and is used in the treatment of warts and certain cancers. It has a similar mechanism of action to noscapine but differs in its chemical structure and toxicity profile.
This compound is unique in its low toxicity and ability to cross the blood-brain barrier, making it a promising candidate for the treatment of various diseases with minimal side effects.
Properties
CAS No. |
25333-79-3 |
|---|---|
Molecular Formula |
C32H39NO11S |
Molecular Weight |
645.7 g/mol |
IUPAC Name |
(3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |
InChI |
InChI=1S/C22H23NO7.C10H16O4S/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h5-6,9,17-18H,7-8,10H2,1-4H3;7H,3-6H2,1-2H3,(H,12,13,14)/t17-,18+;7-,10-/m11/s1 |
InChI Key |
JVULWQQJLHTBMT-DPMLXPAYSA-N |
Isomeric SMILES |
CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.CN1CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


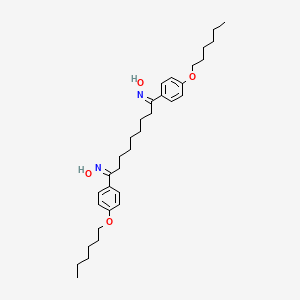
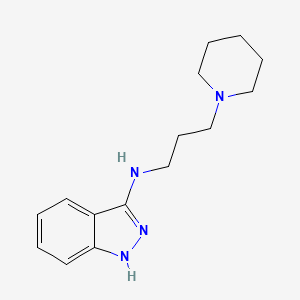
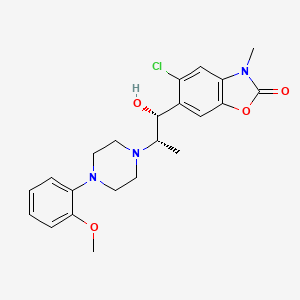
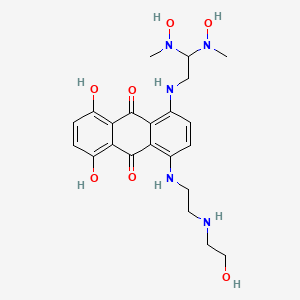
![6-[(E)-3-[4-(2-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]prop-1-enyl]-3,4-dihydro-1H-quinolin-2-one;oxalic acid](/img/structure/B12715844.png)

